

# Bicyclol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Bicyclol |           |  |  |
| Cat. No.:            | B1666982 | Get Quote |  |  |

**Bicyclol**, a synthetic compound derived from Schisandrin C, a bioactive component of the traditional Chinese medicinal herb Fructus Schisandrae, has emerged as a promising hepatoprotective and antiviral agent. This technical guide provides an in-depth overview of **Bicyclol**'s core chemical properties, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development.

## **Core Chemical and Physical Properties**

**Bicyclol** is chemically identified as 4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2-hydroxymethyl-2'-methoxycarbonyl biphenyl. Its fundamental properties are summarized below.

| Property          | Value                            | Citation        |
|-------------------|----------------------------------|-----------------|
| CAS Number        | 118159-48-1                      | [1][2][3][4][5] |
| Molecular Formula | C19H18O9                         | [1][2][3][4][5] |
| Molecular Weight  | 390.34 g/mol                     | [4][5]          |
| Purity            | ≥98% (HPLC)                      | [2][4]          |
| Appearance        | White powder/Crystalline solid   | [2][6]          |
| Solubility        | DMSO: 25 mg/mL, DMF: 25<br>mg/mL | [3][6]          |



#### **Mechanism of Action**

**Bicyclol** exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting pathways involved in inflammation, oxidative stress, apoptosis, and viral replication within hepatocytes.

#### **Anti-inflammatory and Immunomodulatory Effects**

**Bicyclol** demonstrates significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[1] A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7] **Bicyclol** can also inhibit the IL-6/STAT3 and MAPK signaling pathways, further contributing to its anti-inflammatory effects.[7] [8] In hepatocytes stimulated with CpG-DNA, **bicyclol** was found to attenuate the production of inflammatory cytokines and chemokines by inhibiting the activation of p65-NF-κB and p38-MAPK.[9]





Click to download full resolution via product page

#### **Antioxidant and Cytoprotective Functions**

**Bicyclol** acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and mitigating oxidative damage to hepatocytes.[1] It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [1] Furthermore, **Bicyclol** induces the expression of Heat Shock Proteins (HSPs), specifically HSP27 and HSP70, through the activation of Heat Shock Factor 1 (HSF1).[2][10] These HSPs function as molecular chaperones, protecting cells from injury and inhibiting apoptosis.[2][6]





Click to download full resolution via product page

#### **Antiviral Activity**

**Bicyclol** has demonstrated antiviral properties, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV).[1] It can inhibit the replication of these viruses within liver cells, contributing to a reduction in viral load.[1][3] In patients with chronic hepatitis B, **bicyclol** treatment has been associated with a higher rate of HBeAg loss.[11]



## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies of **Bicyclol**.

#### **Preclinical Toxicity Studies**

- Acute Toxicity: Kunming strain mice and Wistar rats were orally administered **Bicyclol** at doses up to 5 g/kg. Animals were observed for 7 days for mortality and clinical symptoms.[4]
   [12]
- Chronic Toxicity: Wistar rats received oral doses of 150, 300, and 600 mg/kg of Bicyclol daily for 6 months. Beagle dogs were given daily doses of 25, 75, and 225 mg/kg for 6 months. Assessments included body weight, food intake, blood and urine analysis, and pathological examination of major organs.[4][12]
- Mutagenicity: The Ames test was conducted using Salmonella typhimurium strains TA97 and TA102 with varying concentrations of **Bicyclol** (10-5000 μ g/plate ) in the presence and absence of a metabolic activation system (S9 mix).[4] A micronucleus assay was also performed in mice.[4]

#### **Hepatoprotection Models**

- Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Liver Injury: Mice were pre-treated with Bicyclol (e.g., 200 mg/kg by gavage) prior to an intraperitoneal injection of CCl<sub>4</sub> (e.g., 2 ml/kg of a 50% solution in oil).[13][14] Liver injury was assessed by measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as histological examination of liver tissue.[5][13]
- Acetaminophen (APAP)-Induced Hepatotoxicity: Mice were administered **Bicyclol** (e.g., 300 mg/kg orally) prior to an intraperitoneal injection of a toxic dose of acetaminophen (e.g., 200 mg/kg).[2] The protective effects were evaluated by monitoring serum transaminases, liver necrosis, and markers of apoptosis.[2]





Click to download full resolution via product page

## **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical and clinical studies on **Bicyclol**.

**Table 1: Preclinical Toxicity Data** 

| Test                     | Species           | Route    | Doses                                  | Result                                         | Citation |
|--------------------------|-------------------|----------|----------------------------------------|------------------------------------------------|----------|
| Acute Toxicity<br>(LD50) | Mice, Rats        | Oral     | >5 g/kg                                | No mortality or clinical symptoms observed.    | [4][12]  |
| Chronic<br>Toxicity      | Rats              | Oral     | 150, 300, 600<br>mg/kg for 6<br>months | No noticeable alterations in toxicity markers. | [4][12]  |
| Chronic<br>Toxicity      | Dogs              | Oral     | 25, 75, 225<br>mg/kg for 6<br>months   | No noticeable alterations in toxicity markers. | [4][12]  |
| Mutagenicity             | S.<br>typhimurium | In vitro | 10-5000 μ<br>g/plate                   | No mutagenic activity detected.                | [4]      |
| Teratogenicity           | Rats              | Oral     | 0.2, 1.0 g/kg                          | No<br>teratogenic<br>effects found.            | [12]     |

**Table 2: Clinical Efficacy in Liver Injury** 



| Condition                              | Treatment<br>Group          | Control<br>Group                                 | Duration | Key Finding                                                                                                                                                                          | Citation |
|----------------------------------------|-----------------------------|--------------------------------------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Statin-<br>Induced Liver<br>Injury     | Bicyclol 25<br>mg TID       | Polyene<br>phosphatidylc<br>holine 456<br>mg TID | 4 weeks  | ALT<br>normalization<br>rate: 74.68%<br>vs. 46.15%<br>(p<0.05).                                                                                                                      | [15]     |
| Drug-Induced<br>Liver Injury<br>(DILI) | Bicyclol 25 or<br>50 mg TID | Polyene<br>phosphatidylc<br>holine               | 4 weeks  | Bicyclol groups showed significantly greater ALT reduction vs. control. Median time to ALT normalization was shorter with Bicyclol (16 days for 50 mg dose vs. 43 days for control). | [16]     |
| Chronic<br>Hepatitis B                 | Bicyclol                    | Non-antiviral<br>interventions                   | N/A      | ALT recovery rate: 69.3% vs. 59.0% (p=0.04). Loss of HBeAg: 22.1% vs. 13.5% (p<0.00001).                                                                                             | [11]     |
| Non-alcoholic<br>Fatty Liver           | Bicyclol<br>(monotherapy    | Control                                          | Varied   | Significant reduction in AST, TBIL,                                                                                                                                                  | [17]     |







Disease or and TC levels

(NAFLD) combination) compared to control.

#### Conclusion

**Bicyclol** is a well-characterized compound with a robust preclinical safety profile and demonstrated efficacy in various models of liver disease. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and viral replication, makes it a compelling candidate for further research and development. This guide provides a foundational understanding of **Bicyclol** for scientists and clinicians working to address the challenges of liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Bicyclol? [synapse.patsnap.com]
- 2. Bicyclol: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of novel anti-hepatitis drug bicyclol: A preclinical study PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclol: a novel drug for treating chronic viral hepatitis B and C PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bicyclol ameliorates advanced liver diseases in murine models via inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Bicyclol attenuates pro-inflammatory cytokine and chemokine productions in CpG-DNAstimulated L02 hepatocytes by inhibiting p65-NF-kappaB and p38-MAPK activation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicyclol: a novel antihepatitis drug with hepatic heat shock protein 27/70-inducing activity and cytoprotective effects in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Use of bicyclol in treatment of chronic hepatitis B virus infection: a systematic review] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of novel anti-hepatitis drug bicyclol: a preclinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bicyclol Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice [frontiersin.org]
- 14. Bicyclol Attenuates Acute Liver Injury by Activating Autophagy, Anti-Oxidative and Anti-Inflammatory Capabilities in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter and Randomized Controlled Trial of Bicyclol in the Treatment of Statin-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of bicyclol for treating patients with idiosyncratic acute drug-induced liver injury: A multicenter, randomized, phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of bicyclol on blood biomarkers of NAFLD: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
- To cite this document: BenchChem. [Bicyclol: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666982#bicyclol-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com